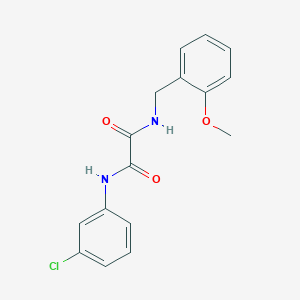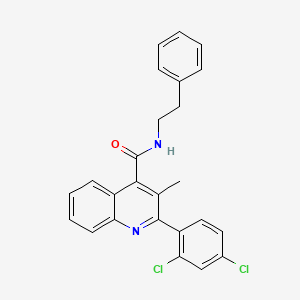
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 3-chlorophenyl group and a 2-methoxybenzyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 3-chloroaniline with 2-methoxybenzylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Step 1: Formation of Intermediate:
- React 3-chloroaniline with a coupling agent such as carbonyldiimidazole (CDI) to form an activated intermediate.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 2: Coupling Reaction:
- Add 2-methoxybenzylamine to the reaction mixture and allow the reaction to proceed.
- Reaction conditions: Stirring at room temperature for several hours.
- Step 3: Purification:
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives with altered functional groups.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Major products: Reduced derivatives with modified functional groups.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide has several applications in scientific research, including:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds.
- Medicine:
- Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
- Molecular Targets:
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Interaction with cellular components such as DNA or proteins.
- Pathways Involved:
- Activation or inhibition of signaling pathways that regulate cellular processes.
- Induction of apoptosis or other cellular responses.
Comparison with Similar Compounds
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- N-(3-chlorophenyl)-N’-(2-hydroxybenzyl)ethanediamide:
- Similar structure but with a hydroxy group instead of a methoxy group.
- Different chemical and biological properties.
- N-(3-bromophenyl)-N’-(2-methoxybenzyl)ethanediamide:
- Similar structure but with a bromine atom instead of a chlorine atom.
- Different reactivity and applications.
- N-(3-chlorophenyl)-N’-(2-methoxyphenyl)ethanediamide:
- Similar structure but with a phenyl group instead of a benzyl group.
- Different physical and chemical properties.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYTZBEHNIRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride](/img/structure/B5216072.png)
![2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-{2-[2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B5216087.png)
![4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5216119.png)
![N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)piperidin-4-yl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
![METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5216177.png)
